molecular formula C21H24N6 B11441893 5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine

5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine

Cat. No.: B11441893
M. Wt: 360.5 g/mol
InChI Key: VHXQZRDQVLTXTC-UHFFFAOYSA-N
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Description

5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of glyoxal and ammonia to form the imidazole core, followed by subsequent functionalization to introduce the dimethylamino and propan-2-yl phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-N-(4-propan-2-ylphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine

InChI

InChI=1S/C21H24N6/c1-14(2)15-5-9-17(10-6-15)24-20-19(25-21-22-13-23-27(20)21)16-7-11-18(12-8-16)26(3)4/h5-14,24H,1-4H3,(H,22,23,25)

InChI Key

VHXQZRDQVLTXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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